molecular formula C14H19N3OS B1274823 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-03-8

5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1274823
M. Wt: 277.39 g/mol
InChI Key: ALUPWDXRUPLLEB-UHFFFAOYSA-N
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Description

The compound of interest, 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities and applications in various fields of chemistry and pharmacology. The 1,2,4-triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which provides a platform for further functionalization and the introduction of various substituents that can alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of hydrazonates with various amines or halides. For example, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, other triazole derivatives have been synthesized from reactions involving carboxylic acid hydrazides, amino-triazoles, and aldehydes . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations are also commonly employed to predict and confirm the molecular geometry, vibrational frequencies, and chemical shift values . These techniques would be essential in determining the molecular structure of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including tautomerism, as seen in compounds exhibiting thiol-thione equilibrium . They can also participate in reactions to form fused ring systems, such as triazolothiadiazoles and triazolothiadiazines, which have been explored for their biological activities . The reactivity of the triazole ring towards nucleophilic substitution or addition reactions could be explored for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the triazole ring. Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), can provide insights into the electronic structure, photophysical properties, and nonlinear optical properties . Experimental studies on the luminescent and nonlinear optical properties of similar compounds have shown that these properties can be significant, with potential applications in materials science .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 1,2,4-triazole derivatives, including those similar to 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, have been extensively studied. These compounds are synthesized through various chemical reactions, often involving the interaction of thiocarbohydrazides with different aldehydes in the presence of ethanol and HCl. The physical and spectral data of these synthesized compounds are thoroughly analyzed to understand their structure and properties (Martin, 2020).

Antimicrobial Activity

Some 1,2,4-triazole derivatives have been shown to possess moderate to good antimicrobial activity. The antimicrobial potential is evaluated through the synthesis of novel compounds and their testing against various microorganisms. These studies contribute to the development of new antimicrobial agents and broaden the understanding of the antimicrobial properties of triazole derivatives (Martin, 2020).

Antioxidative Activity

Research has also explored the antioxidative properties of certain 1,2,4-triazole derivatives. These compounds have been investigated for their ability to mitigate oxidative stress induced by various factors, showing promise in oxidative stress management (Aktay et al., 2005).

Structural Studies

The structural aspects of 1,2,4-triazole derivatives, including crystal structure analysis and theoretical studies, are critical for understanding their chemical behavior and potential applications. Detailed structural comparisons with aromatic analogs help elucidate the molecular interactions and stability of these compounds, providing insights into their potential utility in various scientific domains (Wawrzycka-Gorczyca & Siwek, 2011).

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUPWDXRUPLLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391767
Record name 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

667413-03-8
Record name 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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